molecular formula C17H26O13 B13442897 methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B13442897
M. Wt: 438.4 g/mol
InChI Key: QNOVPOGNFVHQOK-WUXAFJFBSA-N
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Description

Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple hydroxyl groups and a methyl ester functional group, making it a significant molecule in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves several steps. The process typically starts with the preparation of the cyclopenta[c]pyran ring system, followed by the introduction of hydroxyl groups and the methyl ester functional group. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to remove the ester group, forming an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the methyl ester functional group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,4aR,6S,7R,7aS)-1-(β-D-glucopyranosyloxy)-4a,7-dihydroxy-6-{[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy}-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
  • Methyl (1R,4aS,6S,7R,7aS)-6-{[(2S,3R,4S)-2-(β-D-glucopyranosyloxy)-4-(2-hydroxyethyl)-3-vinyl-3,4-dihydro-2H-pyran-5-yl]carbonyl}oxy}-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Uniqueness

The uniqueness of methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H26O13

Molecular Weight

438.4 g/mol

IUPAC Name

methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,14+,15+,16-,17-/m0/s1

InChI Key

QNOVPOGNFVHQOK-WUXAFJFBSA-N

Isomeric SMILES

C[C@@]1([C@H]2[C@H](OC=C([C@]2([C@H]([C@@H]1O)O)O)C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O

Canonical SMILES

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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